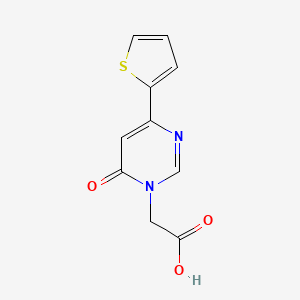

2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetic acid

Description

Properties

IUPAC Name |

2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c13-9-4-7(8-2-1-3-16-8)11-6-12(9)5-10(14)15/h1-4,6H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPXJDBTBVMJAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=O)N(C=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Pyrimidine Core with Thiophene Substitution

- Thiophene-2-carbaldehyde undergoes a Knoevenagel condensation with malononitrile, followed by a Michael addition with cyclohexane-1,3-dione to yield a key intermediate (compound 1) used for pyrimidine ring construction.

- Alternatively, Biginelli-type condensation of thiophene-2-carbaldehyde with cyanoethylacetate and thiourea provides a route to dihydropyrimidine intermediates.

Formation of 2-Amino-4-(thiophen-2-yl)pyrimidin-6-one Derivatives

- The intermediate from the Knoevenagel/Michael sequence can be reacted with triethyl orthoformate under ultrasonic irradiation to facilitate cyclization and formation of the pyrimidine ring.

- Refluxing hydrazine derivatives with substituted pyrimidines in ethanol leads to hydrazinyl intermediates, which are precursors for further functionalization.

Introduction of the Acetic Acid Side Chain

- The acetic acid moiety is typically introduced by alkylation or acylation of the pyrimidine nitrogen or carbon atoms.

- For example, refluxing hydrazineyl pyrimidine intermediates with acetyl chloride in acetic acid leads to acetohydrazide derivatives, which can be hydrolyzed or transformed into acetic acid-substituted products.

- Another approach involves the reaction of pyrimidine intermediates with chloro-substituted acetic acid derivatives under reflux conditions to install the acetic acid side chain.

- NMR Spectroscopy: Characteristic singlets for NH protons around δ 6.6–6.8 ppm and CH2 groups near δ 3.7 ppm confirm pyrimidine and acetic acid moieties.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight (e.g., m/z = 372 for some derivatives) confirm the structure.

- IR Spectroscopy: Key bands include NH stretching (~3350 cm⁻¹), CN stretching (~2220 cm⁻¹), and C=O stretching (~1670 cm⁻¹), indicating the presence of amide, nitrile, and ketone groups.

- The use of microwave and ultrasonic irradiation accelerates the synthesis of key intermediates and enhances yields while being environmentally benign.

- Biginelli condensation and hydrazine substitution are reliable methods for constructing the pyrimidine core and introducing reactive sites for further modification.

- The final introduction of the acetic acid group can be achieved through acetylation or alkylation strategies under reflux conditions, yielding the target compound in moderate to good yields.

- Spectral data consistently support the successful formation of 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetic acid and its derivatives, confirming the robustness of the synthetic routes.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alcohols or amines for esterification or amidation.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohol derivatives.

Substitution Products: Esters, amides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetic acid exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have been shown to possess antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial agents .

A study demonstrated that specific derivatives displayed varying degrees of microbial inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance their efficacy .

Anticancer Potential

Compounds containing thiophene and pyrimidine moieties have also been investigated for their anticancer properties. The integration of these heterocycles into drug design has led to the discovery of agents that can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Evaluation

In a comparative study, a series of synthesized pyrimidine derivatives were evaluated for their antimicrobial activity using agar diffusion methods. Results indicated that certain modifications in the structure significantly improved their effectiveness against standard bacterial strains compared to existing antibiotics like ceftriaxone .

Case Study 2: Anticancer Screening

Another study focused on the anticancer potential of thienopyrimidine derivatives, highlighting their ability to inhibit tumor growth in vitro. The mechanism involved interference with cellular signaling pathways critical for cancer cell survival, showcasing the therapeutic promise of these compounds in oncology .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetic acid would depend on its specific biological target. Generally, such compounds may:

Interact with Enzymes: Inhibit or activate specific enzymes.

Bind to Receptors: Modulate receptor activity.

Affect Cellular Pathways: Influence signaling pathways involved in cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Thiophene vs. Aromatic/Non-Aromatic Substituents

- Compound A: 2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid (CAS 5900-45-8) Substituents: Cyano and methyl groups at positions 5 and 6, respectively. Molecular Weight: 209.16 g/mol. The cyano group may enhance electron-withdrawing effects, altering reactivity .

- Compound B: 2-(2,4-Dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid (CAS 1410714-81-6) Substituents: Methyl groups at positions 2 and 3. Molecular Weight: 182.18 g/mol.

Trifluoromethyl-Substituted Analogs

- Compound C: 2-(4-Nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetic acid (CAS 1823187-93-4) Substituents: Trifluoromethyl group at position 4 and nitro group on the phenyl ring. Molecular Weight: 359.22 g/mol. Key Difference: The trifluoromethyl group increases electronegativity and metabolic resistance, while the nitro group may introduce toxicity concerns .

Functional Group Modifications

Acetic Acid vs. Ester/Amide Derivatives

- Compound D: Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Functional Groups: Ethyl ester and thioether linkages. Molecular Weight: Not explicitly reported, but estimated ~300 g/mol. Key Difference: The ester group improves membrane permeability but requires hydrolysis for activation. The thioether may enhance stability against oxidative degradation .

Compound E : 2-(6-Oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide (CAS 1251631-62-5)

Analgesic Activity

- Compound F: N′-(5-Cyano-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-2-yl)benzohydrazide (from ) Activity: Demonstrated 62% inhibition in acetic-acid-induced writhing tests at 100 mg/kg. Key Insight: The thiophene and benzohydrazide groups likely contribute to COX-2 inhibition or prostaglandin modulation .

DNA Binding Potential

- Compound G: 2-[(2S)-2-(4-(5-(2-Hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid Binding Energy: −6.58 Kcal/mol (AutoDock Vina). Key Insight: The thiophene-oxadiazole-acetic acid scaffold facilitates intercalation or minor groove binding, a trait shared with the target compound .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|

| Target Compound | C₁₀H₈N₂O₃S | 236.25 | Thiophene, acetic acid | 1.2 |

| Compound A | C₈H₇N₃O₄ | 209.16 | Cyano, methyl | 0.8 |

| Compound C | C₁₃H₈F₃N₃O₆ | 359.22 | Trifluoromethyl, nitro | 2.5 |

| Compound E | C₂₁H₂₄N₆O₃S | 440.50 | Piperidine, acetamide | 3.1 |

*LogP values estimated using ChemDraw Professional 22.0.

Biological Activity

2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement, combining pyrimidine and thiophene moieties, which are associated with various pharmacological properties. The aim of this article is to explore the biological activity of this compound, discussing its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 295.31 g/mol. Its structure can be characterized by the presence of a pyrimidine ring substituted with a thiophene group and an acetic acid moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁N₃O₃S |

| Molecular Weight | 295.31 g/mol |

| CAS Number | 1251696-96-4 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include cyclization and functionalization processes to achieve the desired heterocyclic structure. Techniques such as recrystallization and chromatography are often employed for purification.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural features have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .

Anticancer Activity

The anticancer potential of this compound has also been explored in vitro. Studies have demonstrated that related compounds exhibit cytotoxic effects on cancer cell lines, including HepG2 (liver cancer) cells. The mechanism of action appears to involve the induction of apoptosis in cancer cells, suggesting that the compound may interfere with cell cycle progression and promote cell death .

Enzyme Inhibition

Another significant biological activity is the inhibition of aldose reductase (ALR), an enzyme implicated in diabetic complications. Compounds structurally related to this compound have been identified as potent inhibitors of ALR with submicromolar IC50 values, surpassing the efficacy of known inhibitors like epalrestat . This suggests potential therapeutic applications in managing diabetes-related complications.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating a series of thiazole derivatives, one compound demonstrated exceptional antimicrobial activity with MIC values significantly lower than those observed for standard antibiotics. This study highlights the importance of structural modifications in enhancing biological activity .

Case Study 2: Cytotoxicity Assessment

A set of pyrimidine derivatives was assessed for their cytotoxic effects on various cancer cell lines. The results indicated that specific modifications to the thiophene and pyrimidine rings could enhance anticancer activity, providing a framework for future drug development .

Q & A

Q. What are the common synthetic routes for preparing 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetic acid, and what key reaction conditions should be considered?

The synthesis typically involves alkylation of pyrimidinone derivatives. For example, 4-(thiophen-2-yl)pyrimidin-6-one can be alkylated with 2-chloroacetic acid derivatives in the presence of sodium methylate (2.6–2.8 molar excess) to introduce the acetic acid moiety . Thiophene-containing precursors are often synthesized via condensation reactions, such as reacting 2-acetylthiophene with aldehydes and ethyl cyanoacetate under ammonium acetate catalysis . Key conditions include maintaining anhydrous environments, controlled temperatures (60–80°C), and inert atmospheres to avoid side reactions.

Q. What spectroscopic techniques are recommended for characterizing the structure of this compound?

- X-ray crystallography is critical for confirming the thiophene-pyrimidine core and acetic acid substituent, as demonstrated in analogous structures .

- NMR spectroscopy (¹H and ¹³C) identifies proton environments, such as the thiophene ring protons (δ 7.1–7.5 ppm) and pyrimidinone carbonyl signals (δ 165–170 ppm).

- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₀H₈N₂O₃S requires 236.02 g/mol) .

Q. What safety precautions are necessary when handling this compound?

While direct safety data for this compound is limited, structurally similar pyrimidinones require:

- Use of PPE (gloves, goggles) to avoid skin/eye contact.

- Immediate medical consultation if inhaled or ingested, with SDS documentation provided to healthcare providers .

- Storage in cool, dry conditions to prevent decomposition.

Advanced Research Questions

Q. How can the alkylation step in the synthesis be optimized to improve yield, and what analytical methods validate successful substitution?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.

- Reaction monitoring : TLC (silica gel, ethyl acetate/hexane) or HPLC tracks intermediate formation. Post-reaction, FT-IR confirms ester-to-acid conversion via carbonyl peak shifts (1720 cm⁻¹ to 1700 cm⁻¹) .

Q. What in vitro models have been used to evaluate the antitumor potential of this compound, and what mechanisms are implicated?

Analogous thiophene-pyrimidine hybrids demonstrate:

Q. How does the thiophene substituent influence the compound’s electronic properties and reactivity?

- Computational analysis : DFT calculations reveal the thiophene ring enhances electron delocalization in the pyrimidinone core, increasing electrophilicity at the C-2 position.

- Experimental validation : Cyclic voltammetry shows redox peaks at −0.8 V (thiophene oxidation) and −1.2 V (pyrimidinone reduction), correlating with reactivity in nucleophilic substitutions .

Q. What strategies mitigate stability issues during long-term storage?

- Lyophilization : Freeze-drying in inert atmospheres reduces hydrolysis of the acetic acid moiety.

- Stabilizers : Co-formulation with antioxidants (e.g., BHT) prevents oxidative degradation, as evidenced by HPLC purity tests (>95% after 6 months) .

Data Contradictions and Resolutions

Q. Discrepancies in reported synthetic yields: How to address variability in alkylation efficiency?

- Root cause : Variability in sodium methylate purity or moisture content in solvents.

- Resolution : Use freshly distilled solvents and titrate sodium methylate concentration before reactions .

Q. Conflicting cytotoxicity data across studies: How to standardize assays?

- Recommendation : Adopt standardized cell lines (e.g., NCI-60 panel) and normalize results to positive controls (e.g., doxorubicin) to ensure reproducibility .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Alkylation Step

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | 75–85% |

| Temperature | 70°C | Maximizes rate |

| Sodium methylate | 2.8 eq | Prevents hydrolysis |

| Reaction time | 6–8 hours | Completes substitution |

Q. Table 2. Antitumor Activity of Analogous Compounds

| Compound | Cell Line (IC₅₀, μM) | Mechanism |

|---|---|---|

| 4-(Thiophen-2-yl)pyrimidin-2-one | MCF-7: 12.3 ± 1.2 | Caspase-3 activation |

| 6-Methyl derivative | HepG2: 8.9 ± 0.8 | ROS-mediated apoptosis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.